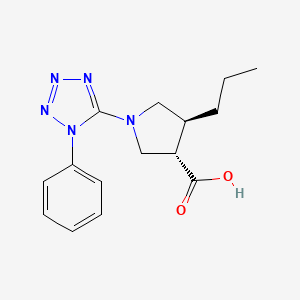

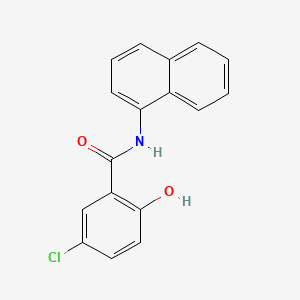

![molecular formula C24H22F3NO4 B5551921 7-(3,4-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5551921.png)

7-(3,4-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex quinoline derivatives often involves multi-step reactions, starting from simpler aromatic compounds and using protective groups and strategic functionalization to build the target structure. For example, the synthesis of quinoline derivatives typically involves the Friedel–Crafts reaction, cyclization, and substitution reactions. One study on the synthesis of related quinoline compounds utilized methanesulfonyl as a protective group for the phenolic hydroxy group, enabling a simpler synthetic route with high yield through the Krohnke reaction followed by cyclization with hydrazine, forming novel compounds (Mizuno et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of quinoline derivatives, including conformational studies and bond lengths, is crucial for understanding their reactivity and interaction with biological targets. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly used computational methods to predict and analyze the molecular structure, electronic properties, and spectroscopic characteristics of these compounds. For instance, DFT and TD-DFT calculations have been used to determine structural parameters and spectroscopic characterization of quinoline derivatives, providing insights into their electronic structure and potential biological activity (Wazzan et al., 2016).

Applications De Recherche Scientifique

Electronic Materials Development

One significant application area of quinoxaline derivatives, similar in structure to the mentioned compound, is in the development of materials for electronic devices. For example, a study by Yin et al. (2016) on quinoxaline-containing compounds demonstrated their utility as electron transport materials in blue phosphorescent organic light-emitting diodes (PhOLEDs). These compounds exhibit favorable electron affinity and good thermostability, leading to improved performance in PhOLEDs, including high current efficiency and quantum efficiency with minimal roll-offs at high luminance. This research highlights the potential of quinoxaline derivatives in enhancing the efficiency and stability of electronic devices (Yin et al., 2016).

Anticancer Agents

In the medical field, derivatives structurally related to "7-(3,4-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione" have been explored for their anticancer properties. Chen et al. (2013) designed and synthesized 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives, showing potent cytotoxicity against various tumor cell lines. Notably, one compound demonstrated significant cytotoxicity at sub-micromolar levels and induced cell cycle arrest and apoptosis in cancer cells. This finding positions such quinoline derivatives as promising leads for the development of new anticancer drugs (Chen et al., 2013).

Structural and Computational Chemistry

Quinoxaline derivatives also play a role in structural and computational chemistry research, offering insights into molecular structure, spectroscopic characterization, and electronic properties. Wazzan et al. (2016) conducted a comprehensive study on the structural parameters, spectroscopic characteristics, and NLO properties of quinoxaline derivatives, providing valuable information on their potential biological and corrosion inhibition applications (Wazzan et al., 2016).

Propriétés

IUPAC Name |

7-(3,4-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F3NO4/c1-31-20-8-7-13(11-21(20)32-2)14-9-18-23(19(29)10-14)16(12-22(30)28-18)15-5-3-4-6-17(15)24(25,26)27/h3-8,11,14,16H,9-10,12H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGZNQWPYKTSPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC=CC=C4C(F)(F)F)C(=O)C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3,4-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5551846.png)

![N,N-dimethyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551852.png)

![4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5551853.png)

![1-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5551862.png)

![3-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5551867.png)

![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5551903.png)

![N-methyl-5-{[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-2-furamide](/img/structure/B5551915.png)

![N-[2-(difluoromethoxy)phenyl]-4-fluorobenzamide](/img/structure/B5551939.png)